MS-377 free base
Overview
Description
MS-377 free base, also known by its IUPAC name (3R)-1-(4-Chlorophenyl)-3-[(4-(2-methoxyethyl)piperazin-1-yl)methyl]pyrrolidin-2-one, is a selective antagonist of the sigma-1 receptor. This compound has garnered attention due to its potential antipsychotic properties, which are distinct from traditional antipsychotics that typically target dopamine or serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-377 free base involves multiple steps, starting with the preparation of the key intermediate, (4-chlorophenyl)pyrrolidin-2-one. This intermediate is then reacted with (2-methoxyethyl)piperazine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MS-377 free base primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and pyrrolidinone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of MS-377 .
Scientific Research Applications
Chemistry: Used as a model compound to study sigma-1 receptor interactions and ligand binding.
Biology: Investigated for its effects on neurotransmitter systems, particularly its ability to modulate serotonin and dopamine release.
Medicine: Explored as a potential antipsychotic agent with fewer side effects compared to traditional antipsychotics.
Mechanism of Action
MS-377 free base exerts its effects by selectively binding to the sigma-1 receptor, a chaperone protein involved in various cellular processes. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal signaling. The compound does not directly interact with dopamine or serotonin receptors but can influence these systems indirectly through its action on the sigma-1 receptor .
Comparison with Similar Compounds
Similar Compounds
BMY 14802: Another sigma receptor antagonist with similar antipsychotic properties.
Haloperidol: A traditional antipsychotic that also interacts with sigma receptors but has a broader receptor profile.
(+)-Pentazocine: A sigma receptor ligand with different pharmacological effects
Uniqueness
MS-377 free base is unique in its high selectivity for the sigma-1 receptor, which distinguishes it from other antipsychotics that often have multiple receptor targets. This selectivity may contribute to its potential for fewer side effects and a different therapeutic profile .
Properties
Molecular Formula |
C18H26ClN3O2 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H26ClN3O2/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17/h2-5,15H,6-14H2,1H3/t15-/m1/s1 |
InChI Key |
DKVVPXLIRYCKCS-OAHLLOKOSA-N |
Isomeric SMILES |
COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl |
Synonyms |
(R)-(+)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone L-tartrate (R)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone tartrate 1-(4-chlorophenyl)-3-(4-(2-methoxyethyl) piperazin-1-yl)methyl-2-pyrrolidinone tartrate MS 377 MS-377 |
Origin of Product |
United States |
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